

In Vitro Characterization of AMN082: A Technical Guide

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Compound of Interest

Compound Name: Amn082

Cat. No.: B3156462

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Introduction

AMN082, N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool for the study of the metabotropic glutamate receptor 7 (mGluR7). As a selective allosteric agonist, **AMN082** provides a unique mechanism for activating mGluR7, a receptor implicated in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of **AMN082**, detailing its mechanism of action, potency, selectivity, and downstream signaling effects. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize **AMN082** in their investigations.

Core Mechanism of Action

AMN082 functions as a positive allosteric modulator and direct agonist of mGluR7, binding to a site within the transmembrane domain of the receptor, distinct from the orthosteric site where glutamate binds.[2] This allosteric activation leads to the canonical Gi/o-coupled signaling cascade, initiating a range of downstream cellular responses.

Quantitative In Vitro Pharmacology

The in vitro activity of **AMN082** has been quantified through various functional assays, demonstrating its potency and selectivity for mGluR7.

Table 1: Potency of AMN082 in Functional Assays

Assay Type	Cell Line	Parameter	Value	Reference
cAMP Accumulation Inhibition	CHO cells expressing human mGluR7b	EC50	64 ± 32 nM	[2]
GTPyS Binding Stimulation	Membranes from CHO mGluR7b cells	EC50	260 nM (200; 360)	

Table 2: Selectivity Profile of AMN082

Receptor/Transporter	Assay Type	Activity	Concentration	Reference
mGluR1b, mGluR5a	Phosphoinositol Hydrolysis	No agonist or positive modulatory activity	≤10 μM	
mGluR2, mGluR3, mGluR4, mGluR6, mGluR8a	GTPyS Binding	Little or no stimulating effects	≤10 μM	
NMDAR1a/2A, NMDAR1a/2B, GluR3 (AMPA)	Cytoplasmic Calcium Determination	No agonist or modulatory activity	≤10 μM	
Norepinephrine Transporter (NET)	Radioligand Binding	Appreciable affinity	1385 nM (Ki)	

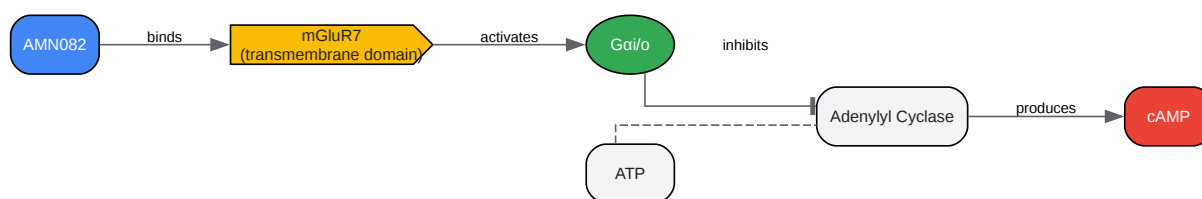
Note: While highly selective for mGluR7 over other mGluRs and ionotropic glutamate receptors, **AMN082** and its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), have shown affinity for monoamine transporters, which should be a consideration in experimental design and data interpretation.

Signaling Pathways Modulated by AMN082

Activation of mGluR7 by **AMN082** triggers a cascade of intracellular signaling events.

Primary Signaling Pathway

AMN082 binding to mGluR7 activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

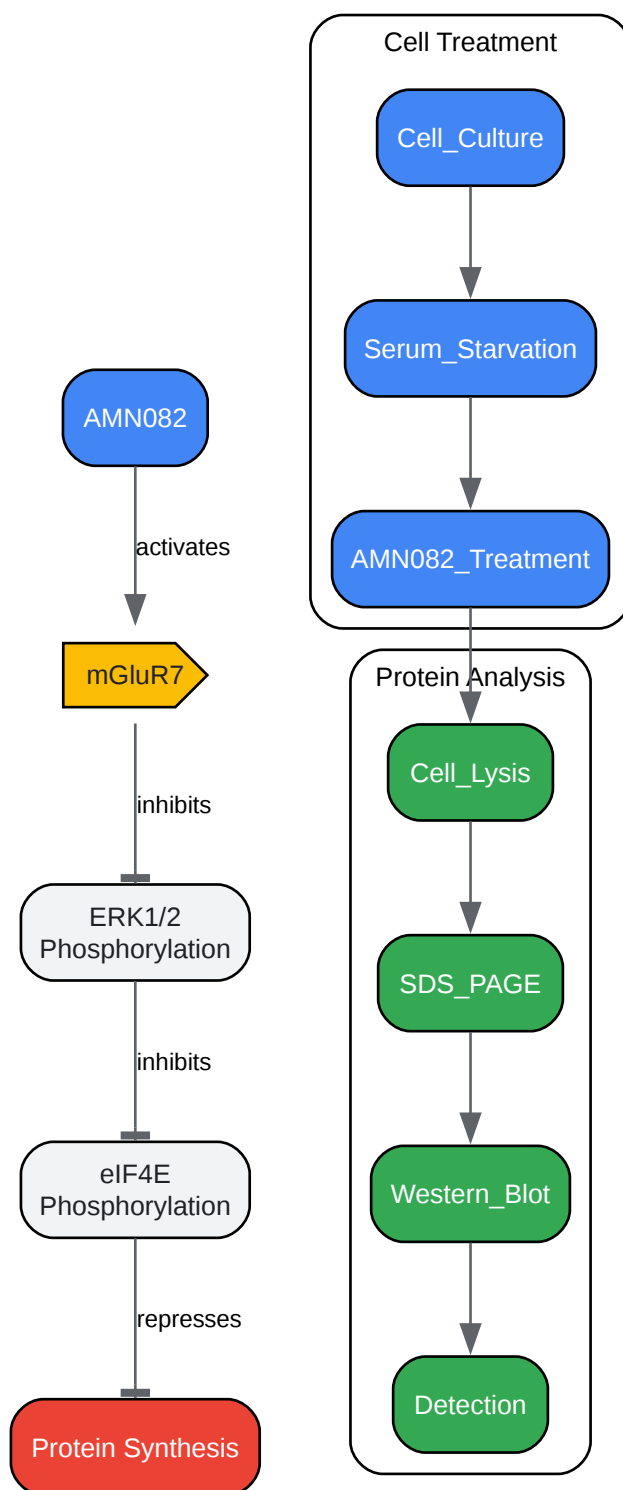


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AMN082 primary signaling pathway.

Downstream Signaling Effects

Recent studies have revealed that **AMN082** can also modulate downstream signaling pathways, including the Extracellular signal-regulated kinases 1/2 (ERK1/2) and the eukaryotic translation initiation factor 4E (eIF4E) pathways. Activation of mGluR7 by **AMN082** has been shown to repress protein synthesis by inhibiting the phosphorylation of both ERK1/2 and eIF4E.



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References

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